3-[(1-Naphthyloxy)methyl]phenylboronic acid
CAS No.: 1218790-91-0
Cat. No.: VC0058788
Molecular Formula: C17H15BO3
Molecular Weight: 278.114
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218790-91-0 |
|---|---|
| Molecular Formula | C17H15BO3 |
| Molecular Weight | 278.114 |
| IUPAC Name | [3-(naphthalen-1-yloxymethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C17H15BO3/c19-18(20)15-8-3-5-13(11-15)12-21-17-10-4-7-14-6-1-2-9-16(14)17/h1-11,19-20H,12H2 |
| Standard InChI Key | SBVPZHOJJDYHHW-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)COC2=CC=CC3=CC=CC=C32)(O)O |
Introduction
3-[(1-Naphthyloxy)methyl]phenylboronic acid is a chemical compound with the CAS number 1218790-91-0. It is primarily used in research settings and is not intended for diagnostic or therapeutic use. The compound's structure includes a phenylboronic acid moiety linked to a naphthyloxy group via a methylene bridge, which provides it with unique chemical properties suitable for various applications in organic synthesis and medicinal chemistry.
Synthesis and Applications
While specific synthesis details for 3-[(1-Naphthyloxy)methyl]phenylboronic acid are not widely documented, boronic acids are generally synthesized through the reaction of an aryl halide with a boronic ester or through the oxidation of an aryl borane. This compound can be used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex molecules.
Related Compounds and Their Applications
Other boronic acids, such as 2-[(4-Chloro-1-naphthyloxy)methyl]phenylboronic acid, are also used in research for similar purposes . The presence of different substituents can significantly affect the chemical and biological properties of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume